Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate
Overview
Description
Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate: is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a carbamothioyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Introduction of the Carbamothioyl Group: This step involves the reaction of the tetrahydrofuran derivative with thiocarbamoyl chloride under basic conditions to form the carbamothioyl intermediate.
Coupling with Phenyl Acetate: The final step involves coupling the carbamothioyl intermediate with methyl 4-aminophenylacetate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones.
Reduction: Reduction reactions can target the carbamothioyl group, converting it into a more reduced form such as a thiol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of thiols or amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for use in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism of action of Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with molecular targets through various pathways:
Hydrogen Bonding: The carbamothioyl group can form hydrogen bonds with biological macromolecules, influencing their function.
Hydrophobic Interactions: The phenyl ring and tetrahydrofuran moiety can engage in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Electrophilic and Nucleophilic Reactions: The compound can participate in electrophilic and nucleophilic reactions, modifying its targets and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamoyl]amino}phenyl)acetate: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzyl)acetate: Similar structure but with a benzyl group instead of a phenyl group.
Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-(oxolan-2-ylmethylcarbamothioylamino)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-19-14(18)9-11-4-6-12(7-5-11)17-15(21)16-10-13-3-2-8-20-13/h4-7,13H,2-3,8-10H2,1H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWOPZVSKPTPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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